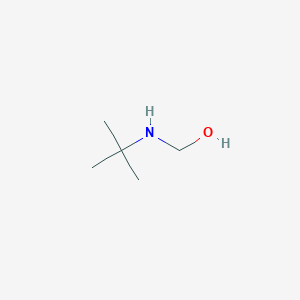

(tert-Butylamino)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(tert-butylamino)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(2,3)6-4-7/h6-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNPGQCUCYPXTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625539 | |

| Record name | (tert-Butylamino)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76733-30-7 | |

| Record name | (tert-Butylamino)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Routes to Tert Butylamino Methanol

Direct Synthesis Approaches

Direct synthesis focuses on the immediate construction of the (tert-butylamino)methanol molecule from its primary constituents, tert-butylamine (B42293) and formaldehyde (B43269). This is the most straightforward and common conceptual route.

The formation of the aminomethanol (B12090428) linkage is classically described as a nucleophilic addition rather than a substitution at the carbonyl carbon. In this mechanism, the nitrogen atom of tert-butylamine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of formaldehyde. This process results in the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the neutral this compound product.

The reaction between tert-butylamine and formaldehyde is a classic example of a condensation reaction. numberanalytics.com In this context, condensation refers to the joining of the two reactant molecules to form the final product. The reaction is typically reversible and the position of the equilibrium can be influenced by the reaction conditions.

The steric bulk of the tert-butyl group plays a significant role in the kinetics and stability of the resulting product. scbt.com This steric hindrance can influence reaction pathways and allow for selective reactivity. The process of reductive amination, which involves reacting an aldehyde with tert-butylamine and hydrogen in the presence of a catalyst, proceeds through the in-situ formation of the aminomethanol or its dehydrated form, the imine. google.com

A representative condensation reaction is detailed below:

| Reactants | Catalyst/Conditions | Product | Notes |

| tert-Butylamine, Aldehyde (e.g., Acetaldehyde) | Hydrogenation Catalyst (e.g., Palladium), 85°C, 6 bar H₂ | Unsymmetric secondary amine | This reductive amination proceeds via the formation of a hemiaminal intermediate similar to this compound. google.com |

Synthetic Transformations from Precursors Bearing Tert-Butylamine and Methanol (B129727) Moieties

An alternative to direct synthesis involves starting with molecules that already contain one of the key structural components and chemically transforming them to create the final product.

Due to the gaseous nature of formaldehyde, its direct use can be challenging in a laboratory setting. Therefore, stable chemical equivalents are often employed. Paraformaldehyde, a solid polymer of formaldehyde, or trioxane, a cyclic trimer, can be used as convenient sources of formaldehyde. When heated, these reagents depolymerize in situ to release formaldehyde, which can then react with tert-butylamine. This approach allows for better control over the stoichiometry and reaction conditions. google.com For instance, processes for preparing unsymmetric secondary tert-butylamines can utilize formaldehyde in the form of paraformaldehyde. google.com

Synthesizing this compound by modifying a methanol derivative with tert-butylamine is a less common and more challenging approach. This route would theoretically involve a nucleophilic substitution where tert-butylamine displaces a leaving group on a modified methanol, such as a halogen in a halomethanol (e.g., chloromethanol). However, such halomethanol species are notoriously unstable, making this strategy impractical for routine synthesis. Alternative methanol derivatives with better leaving groups would be required, but this adds complexity compared to the direct condensation of the amine with formaldehyde.

Protective Group Chemistry in this compound Synthesis

Protecting groups are crucial tools in organic synthesis to temporarily mask a reactive functional group, preventing it from interfering with a desired chemical transformation elsewhere in the molecule.

In the context of this compound synthesis, the primary amine of tert-butylamine could be protected to control its reactivity. The tert-butoxycarbonyl (Boc) group is a very common amine protecting group. google.com It is readily installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org

Synthetic Strategy using a Protecting Group:

Protection: Tert-butylamine is reacted with Boc₂O to form N-tert-butoxycarbonyl-tert-butylamine. This protection prevents the amine from undergoing undesired side reactions. The Boc group is known to be stable to most nucleophiles and bases. organic-chemistry.org

Controlled Reaction: The protected amine could then be involved in a subsequent reaction sequence. However, for the direct synthesis of this compound, the protection of the amine would prevent the necessary nucleophilic attack on formaldehyde.

Deprotection: A more relevant application is in controlling stoichiometry. For example, if one wanted to prevent the formation of the bis(tert-butylamino)methane byproduct (from the reaction of two amine molecules with one formaldehyde molecule), one might use a protecting group strategy on a related substrate. The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA). google.com

The use of tert-butylamine as a reagent for the deprotection of other chemical moieties, such as phosphate (B84403) groups in oligonucleotide synthesis, has also been described. cdnsciencepub.com This highlights the versatile role of tert-butylamine in different facets of organic synthesis beyond its function as a primary building block.

Isolation and Purification Techniques for this compound

The inherent instability of many hemiaminals makes their isolation and purification challenging. The techniques employed must be mild to avoid decomposition or reversion to starting materials.

Chromatography is a key technique for purifying aminomethanol compounds, provided the conditions are carefully selected to maintain the integrity of the molecule.

Flash Chromatography : For related compounds like N-Boc-aminomethanol, purification is achieved using flash chromatography on silica (B1680970) gel or neutral alumina. The choice of eluent system, often a gradient of ethyl acetate (B1210297) and hexanes, is critical for successful separation.

Column Chromatography : Column chromatography over silica gel has been used to purify other tert-butylamino derivatives. nih.gov A gradient solvent elution, for example with dichloromethane (B109758) and methyl tert-butyl ether, allows for the separation of the product from impurities.

Salt Formation and Distillation : An alternative purification strategy involves converting the crude aminomethanol into a salt by adding a strong acid, such as hydrochloric acid. This protonates the amino group, increasing the compound's stability. Subsequent vacuum distillation can then effectively remove unreacted aldehyde and other volatile impurities, yielding a purified aminomethanol salt with less than 1% free formaldehyde. google.com

Table 3: Chromatographic Purification Methods for Aminomethanol and Related Compounds

| Method | Stationary Phase | Eluent System | Application Example | Reference |

|---|---|---|---|---|

| Flash Chromatography | Silica Gel / Neutral Alumina | Ethyl acetate/Hexane | Purification of N-Boc-aminomethanol. | |

| Column Chromatography | Silica Gel | Dichloromethane / Methyl tert-butyl ether | Purification of a tert-butylamino-substituted naphthoquinone imine. nih.gov | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | C18 Reverse Phase | Methanol/Aqueous Buffer | Analysis of related compounds like terbutaline. chemicalbook.com | chemicalbook.com |

| Acid Salt Conversion & Vacuum Distillation | Not Applicable | Not Applicable | Purification of crude aminomethanols to remove unreacted aldehydes. google.com | google.com |

Crystallization is a powerful method for obtaining highly pure this compound, assuming the compound is a solid at room temperature and stable enough to crystallize. Several stable hemiaminals have been successfully isolated as crystalline solids. researchgate.netpsu.edu

The choice of solvent is paramount for successful crystallization. A suitable solvent system is one in which the compound is sparingly soluble at low temperatures but readily soluble at higher temperatures.

Solvent Systems : For a related tert-butylamino compound, recrystallization from a mixture of 2-propanol and water was effective. google.com In another case, a purified product was dissolved in methanol with a few drops of water and allowed to evaporate slowly at room temperature, yielding yellow crystals after several days. nih.gov

Inducing Crystallization : The process often involves dissolving the crude product in a minimal amount of a suitable hot solvent or solvent mixture and allowing it to cool slowly. Scratching the inside of the flask or adding a seed crystal can help induce crystallization. The resulting crystals are then collected by filtration and washed with a cold solvent to remove residual impurities.

The stability of the crystalline form is often significantly greater than that of the compound in solution, making crystallization an excellent final step for purification and storage.

Industrial Scale-Up Considerations for this compound Production

The industrial production of this compound is not pursued for its isolation but is a critical transient step in the large-scale manufacturing of other chemical products, such as various industrial chemicals and materials. Therefore, scale-up considerations focus on the controlled in situ generation and immediate consumption of the compound. The key challenges revolve around managing reaction equilibrium, heat, and preventing the formation of undesired by-products.

Reactor Design and Process Control: For large-scale operations, continuous-flow reactors, particularly fixed-bed reactors, are often preferred over batch reactors. This configuration helps to maintain isothermal conditions, which is crucial for controlling the exothermic reaction between tert-butylamine and formaldehyde. Precise temperature control is necessary to prevent side reactions like over-alkylation or polymerization. Advanced process control strategies, including Dynamic Matrix Control (DMC) in conjunction with basic regulatory loops, can be implemented to minimize raw material losses and utility costs by maintaining optimal reaction conditions and rejecting process disturbances.

Stoichiometry and By-product Management: The molar ratio of reactants is a critical parameter. An excess of formaldehyde can lead to the formation of insoluble gels or other by-products. researchgate.net In a recycling process, the suppression of by-products is vital. For instance, in related amine syntheses, volatile impurities can accumulate in recycle streams, leading to the formation of mixed amines and increasing purification costs dramatically. rsc.org Therefore, strict control over the stoichiometry and efficient separation of the product from unreacted starting materials and by-products are essential for an economically viable industrial process.

Catalysis: The reaction can be influenced by catalysts. Mild Brønsted acids are often used to facilitate the condensation and achieve optimal yields in aprotic solvents. In some industrial applications, solid acid catalysts or ion-exchange resins are employed in continuous-flow systems to enhance reaction efficiency and simplify catalyst separation from the product stream. The choice of catalyst must balance high activity with high selectivity to minimize coking and by-product formation.

Heat Management: The condensation of amines and formaldehyde is an exothermic process. On an industrial scale, the effective removal of reaction heat is a primary safety and process control concern. Failure to manage the heat can lead to temperature excursions, resulting in decreased selectivity, increased by-product formation, and potential thermal runaway. Fixed-bed or tube bundle reactors are designed to provide a high surface area-to-volume ratio, facilitating efficient heat exchange to maintain the desired reaction temperature. In some process designs, cold reactants can be injected at various points along a fixed-bed reactor to help cool the reaction mixture.

Reactivity and Reaction Mechanisms of Tert Butylamino Methanol

Nucleophilic and Electrophilic Characteristics of (tert-Butylamino)methanol

The reactivity of this compound is dualistic, exhibiting both nucleophilic and electrophilic properties dictated by its hemiaminal structure.

The nucleophilic character stems from the lone pairs of electrons on the nitrogen and oxygen atoms. The secondary amine functionality can act as a nucleophile, though its reactivity is sterically hindered by the bulky tert-butyl group. taylorandfrancis.com This steric hindrance makes it less nucleophilic than primary amines but still capable of participating in reactions where it attacks an electrophilic center.

Conversely, the electrophilic nature of this compound is unlocked under acidic conditions. The hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of an electrophilic N-tert-butylmethaniminium ion. acs.orgchemistryscore.commasterorganicchemistry.com This iminium ion is a key reactive intermediate, readily attacked by a wide array of nucleophiles. acs.orgrsc.org The carbon atom of the CH₂ group is the primary electrophilic site in this activated state. This acid-activated pathway is central to many of the transformations involving hemiaminals. rsc.org

Acid-Catalyzed Transformations Involving this compound

Acid catalysis is a cornerstone of hemiaminal reactivity and is essential for most transformations involving this compound. The general mechanism involves the protonation of the hydroxyl group by an acid, which converts it into a superior leaving group, H₂O. masterorganicchemistry.com The subsequent loss of water generates a resonance-stabilized iminium cation. chemistryscore.com

This iminium ion intermediate can then follow several pathways:

Dehydration to form an imine: In the absence of other strong nucleophiles, a base (which can be the solvent or the conjugate base of the acid catalyst) removes the proton from the nitrogen atom, yielding N-methylidene-tert-butylamine, the corresponding imine. taylorandfrancis.comchemistryscore.com This dehydration is a common acid-catalyzed reaction for hemiaminals. masterorganicchemistry.comnih.gov

Nucleophilic addition: If external nucleophiles are present, they can attack the electrophilic carbon of the iminium ion. This process is the basis for reactions like the Mannich reaction and other C-C bond-forming strategies where the hemiaminal serves as an iminium ion precursor. rsc.orgatlanchimpharma.com

Various acid catalysts, including Brønsted acids like para-toluenesulfonic acid (TsOH) and chiral phosphoric acids, have been effectively used to catalyze cascade reactions that proceed through in situ formed hemiaminal intermediates. rsc.orgresearchgate.net

Table 1: Overview of Acid-Catalyzed Reactions of Hemiaminal Intermediates

| Reaction Type | Catalyst Type | Intermediate | Product Type | Ref. |

|---|---|---|---|---|

| Dehydration | General Acid (e.g., H₃O⁺) | Iminium Ion | Imine | masterorganicchemistry.com |

| Nucleophilic Addition | Lewis or Brønsted Acid | Iminium Ion | α-Substituted Amine | rsc.org |

Base-Catalyzed Reactions and Deprotonation Processes of this compound

While less common than acid-catalyzed pathways, base-catalyzed reactions of this compound are also mechanistically significant. Bases can abstract a proton from either the hydroxyl or the N-H group.

Deprotonation of the hydroxyl group forms an alkoxide, which can influence subsequent rearrangements or eliminations. More significantly, base-catalyzed decomposition can reverse the formation of the hemiaminal, leading back to formaldehyde (B43269) and tert-butylamine (B42293). This pathway is observed in the base-facilitated ring-opening of damaged pyrimidines, which possess a hemiaminal-like structure within their saturated rings. acs.org The reaction proceeds through the formation of a hemiaminal intermediate which then undergoes ring cleavage under basic conditions. acs.org

Furthermore, the deprotonation of a hemiaminal intermediate is a key step in certain multicomponent reactions, such as a Mannich-like condensation, where an organozinc reagent acts as the base to deprotonate the hemiaminal, facilitating the subsequent addition of another equivalent of the organometallic reagent. atlanchimpharma.com

Hydrogenation and Reduction Pathways of this compound and its Derivatives

The hydrogenation of this compound is not a direct transformation but is best understood through the mechanism of a related reaction: the deaminative hydrogenation of amides. This process, catalyzed by transition metal complexes, proceeds via a hemiaminal intermediate. sci-hub.seacs.org

The established mechanism involves two key stages:

Amide Hydrogenation: The amide is first reduced by the catalyst to form a hemiaminal intermediate. acs.org

Hemiaminal Cleavage: The C–N bond of the hemiaminal is then cleaved via protonolysis, releasing an amine and formaldehyde. sci-hub.seresearchgate.net The formaldehyde is subsequently hydrogenated by the catalyst to yield methanol (B129727).

Oxidation Reactions of this compound

The oxidation of hemiaminals provides a direct and efficient pathway for the synthesis of amides. This compound, as a stable or in situ-generated intermediate from tert-butylamine and formaldehyde, can be oxidized to produce N-formyl-tert-butylamine. This transformation represents a key step in oxidative amidation reactions. jst.go.jp

Several modern synthetic methods leverage the oxidation of hemiaminals:

Electrochemical Oxidation: An electrochemical approach using a gold-modified carbon felt electrode has been shown to efficiently synthesize amides from aldehydes and amines. acs.org Mechanistic studies indicate that the reaction proceeds through the chemoselective oxidation of the hemiaminal intermediate formed on the catalyst surface. acs.orgresearchgate.net

Bioinspired Catalysis: Systems inspired by biological processes, such as those using a 1,10-phenanthroline-5,6-dione/ZnI₂ catalyst, can achieve aerobic oxidation of secondary amines. nih.gov Spectroscopic evidence confirms that this reaction proceeds through a hemiaminal intermediate. nih.gov

Theoretical studies on the atmospheric oxidation of the parent compound, aminomethanol (B12090428), by hydroxyl radicals show that the reaction proceeds via hydrogen abstraction from the C-H, N-H, or O-H bonds, leading to various radical species that can undergo further reactions. nih.gov

Table 2: Catalytic Systems for Oxidation of Hemiaminal Intermediates

| Catalyst System | Oxidant | Substrates | Product | Ref. |

|---|---|---|---|---|

| Gold (Au) on Carbon Felt | O₂ (via H₂O₂) | Aldehydes, Amines | Amides | acs.orgresearchgate.net |

| 1,10-phenanthroline-5,6-dione/ZnI₂ | Aerobic O₂ | Secondary Amines | Imines/Amides | nih.gov |

Investigation of Intramolecular Rearrangements of this compound

While no intramolecular rearrangements have been documented specifically for this compound, the hemiaminal functional group is a known participant and precursor in several named rearrangement reactions. Its presence enables structural reorganizations that are often triggered by acid catalysis or oxidation.

Examples of rearrangements involving related structures include:

Tiffeneau-Demjanov Rearrangement: This classic reaction involves the diazotization of a 1-aminomethyl-cycloalkanol, an amino alcohol, which leads to a ring-expanded ketone. synarchive.comnumberanalytics.comwikipedia.org Although not directly applicable to a secondary amine like that in this compound, it establishes the reactivity pattern for closely related vicinal amino alcohols.

Oxidative Rearrangements: Iron(III)-catalyzed oxidative rearrangement of cyclopropanone (B1606653) hemiaminals has been reported to generate pyrroloindolones. acs.orgnih.gov The reaction proceeds through the formation of a radical intermediate after the hemiaminal ring is opened. acs.org

Acid-Catalyzed Rearrangements: The aza-Petasis-Ferrier rearrangement of hemiaminal vinyl ethers is catalyzed by chiral phosphoric acid and proceeds through an optical kinetic resolution of the hemiaminal intermediate. nih.gov The Dimroth rearrangement, a reaction of certain triazoles, can also proceed via the formation and ring-opening of a hemiaminal intermediate. wikipedia.org

These examples collectively demonstrate that the C-N and C-O bonds within the hemiaminal moiety of this compound could be susceptible to cleavage and subsequent molecular reorganization under appropriate catalytic conditions.

Kinetic Studies of this compound Reactions

Direct kinetic studies on this compound are scarce due to its nature as a transient intermediate. However, extensive kinetic analysis of imine formation, which proceeds via a hemiaminal, provides significant insight.

The reaction rate of imine formation from an amine and an aldehyde is highly pH-dependent. A rate maximum is typically observed around pH 4-5. masterorganicchemistry.com This is because the reaction mechanism has two key requirements:

The amine must be in its neutral, nucleophilic form to attack the carbonyl carbon. At low pH, the amine becomes protonated and unreactive. nih.gov

The dehydration of the hemiaminal intermediate to the imine is acid-catalyzed. At high pH, this step becomes exceedingly slow and rate-limiting. nih.gov

Influence of Steric Hindrance from the tert-Butyl Group on Reaction Dynamics

The reactivity of this compound is significantly governed by the steric properties of the tert-butyl group. This bulky alkyl substituent, consisting of three methyl groups attached to a central carbon, imposes considerable spatial crowding around the adjacent nitrogen atom and the carbinol moiety. This steric hindrance is a dominant factor that dictates the dynamics of reactions involving the compound, influencing both the rate and the mechanism of chemical transformations. researchgate.netrsc.org

The primary effect of the tert-butyl group is the steric shielding of the nitrogen atom's lone pair of electrons. In many reactions, this lone pair is the center of nucleophilicity and basicity. However, the sheer size of the tert-butyl group physically obstructs the approach of electrophiles and other reactants to the nitrogen. researchgate.net This leads to a marked decrease in nucleophilicity compared to less hindered primary amines. For instance, studies comparing the nucleophilicity of various amines have shown that tert-butylamine is considerably less nucleophilic than other primary amines due to these steric factors. masterorganicchemistry.com While tert-butylamine's basicity is comparable to other primary amines, its ability to act as a nucleophile is significantly diminished. masterorganicchemistry.com This principle directly applies to this compound, where the tert-butyl group encumbers the amino nitrogen, making it a weaker nucleophile than what would be expected based on its electronic properties alone.

This reduction in nucleophilicity has profound implications for reaction kinetics. Reactions that rely on the nucleophilic attack of the amine, such as alkylation or acylation at the nitrogen, are expected to proceed at a much slower rate compared to analogous reactions with less sterically hindered aminomethanol derivatives, like (methylamino)methanol. The transition states for these reactions would involve significant steric strain as the electrophile approaches the nitrogen, raising the activation energy barrier and thus slowing the reaction. masterorganicchemistry.com

The steric bulk also influences the equilibrium of the formation of this compound itself. As a hemiaminal, it is typically formed as an intermediate in the reaction between tert-butylamine and formaldehyde. wikipedia.org The bulky group can affect the stability of this hemiaminal. In related systems, such as the reaction of sterically hindered amines with carbon dioxide, the bulky substituent lowers the stability of the resulting carbamate. researchgate.netacs.org Similarly, the steric strain in this compound could make it more prone to dissociate back to the starting amine and aldehyde compared to less hindered analogues.

Furthermore, the steric hindrance extends to the adjacent carbinol carbon (-CH₂OH). While reactions at this site, such as substitution of the hydroxyl group, are possible, the tert-butyl group can hinder the approach of nucleophiles or the formation of intermediates. For example, in an S_N2-type reaction where a nucleophile would attack the carbinol carbon, the bulky tert-butyl group would create a sterically congested environment, making the backside attack characteristic of this mechanism difficult and slowing the reaction rate significantly. masterorganicchemistry.com Even for reactions proceeding through a carbocation intermediate (S_N1-type), the steric bulk can influence the stability and subsequent reactions of the intermediate. rsc.org

The influence of the tert-butyl group is also critical in directing the stereochemical outcome of reactions. In asymmetric synthesis, N-tert-butylsulfinyl imines are used as powerful chiral directing groups precisely because the bulky tert-butyl group effectively shields one face of the imine, forcing incoming nucleophiles to attack from the less hindered side, thus achieving high stereoselectivity. cas.cn While this compound itself is not chiral, the principle illustrates the powerful directing effect of the tert-butyl group, which would similarly influence the approach of reagents to the prochiral center of the carbinol carbon.

The table below summarizes the quantitative effect of steric hindrance on the nucleophilicity of amines, illustrating the impact of the tert-butyl group.

| Amine | Structure | Mayr Nucleophilicity Parameter (N) in Water | Relative Nucleophilicity Factor |

| n-Propylamine | CH₃CH₂CH₂NH₂ | 13.3 | ~1000x |

| Isopropylamine | (CH₃)₂CHNH₂ | 12.0 | ~32x |

| tert-Butylamine | (CH₃)₃CNH₂ | 10.5 | 1x (Reference) |

| Data sourced from Master Organic Chemistry, based on Mayr's nucleophilicity parameters. masterorganicchemistry.com |

This data clearly demonstrates that as steric bulk increases from a linear n-propyl group to the highly branched tert-butyl group, the nucleophilicity of the amine decreases dramatically. The tert-butyl group reduces the nucleophilicity by a factor of approximately 1000 compared to a "normal" primary amine like n-propylamine. masterorganicchemistry.com This profound steric effect is central to understanding the reaction dynamics of this compound.

Spectroscopic and Computational Characterization of Tert Butylamino Methanol

Vibrational Spectroscopy Studies (IR, Raman) of (tert-Butylamino)methanol

Vibrational spectroscopy provides critical information about the functional groups and bonding arrangements within a molecule. For this compound, both Infrared (IR) and Raman spectroscopy are used to identify characteristic vibrational modes. The spectrum is a composite of vibrations from the tert-butyl group, the amino group (N-H), the hydroxyl group (O-H), and the methylene (B1212753) (-CH₂-) linker.

Key vibrational modes are predicted based on data from analogous compounds such as tert-butylamine (B42293) and methanol (B129727). researchgate.netresearchgate.netdocbrown.info The O-H and N-H stretching vibrations are expected to appear as broad bands in the high-frequency region of the IR spectrum, typically between 3200 and 3400 cm⁻¹, due to hydrogen bonding. docbrown.info The C-H stretching vibrations of the tert-butyl and methylene groups are anticipated in the 2800-3000 cm⁻¹ range. physicsopenlab.org

The fingerprint region (below 1500 cm⁻¹) contains a wealth of information. N-H bending vibrations are typically observed around 1600 cm⁻¹. researchgate.net C-H bending modes for the methyl and methylene groups are expected between 1360 and 1470 cm⁻¹. researchgate.net The spectrum would also feature characteristic stretching vibrations for the C-O and C-N bonds, which are expected in the 1000-1250 cm⁻¹ region. researchgate.netphysicsopenlab.org Skeletal vibrations of the C-C bonds of the tert-butyl group also appear in this region. researchgate.net

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| O-H Stretch | -OH | 3200-3400 (Broad) | Strong | Weak |

| N-H Stretch | -NH- | 3200-3400 (Broad) | Medium | Medium |

| C-H Stretch (asymmetric/symmetric) | -CH₃, -CH₂- | 2870-2980 | Strong | Strong |

| N-H Bend | -NH- | 1590-1650 | Medium | Weak |

| C-H Bend (asymmetric) | -CH₃ | ~1465 | Medium | Medium |

| C-H Bend (symmetric, "umbrella") | -CH₃ | ~1365 | Strong | Weak |

| C-O Stretch | -CH₂-OH | 1050-1150 | Strong | Weak |

| C-N Stretch | C-NH- | 1150-1250 | Medium | Medium |

| C-C Skeletal Stretch | -C(CH₃)₃ | 900-1200 | Medium | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of this compound

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound would show distinct signals corresponding to each unique chemical environment.

In the ¹H NMR spectrum, four distinct resonances are expected:

A singlet for the nine equivalent protons of the tert-butyl group, expected to appear in the upfield region (δ 1.0-1.3 ppm). illinois.educarlroth.com

A singlet for the two protons of the methylene group (-CH₂-), shifted downfield by the adjacent electronegative nitrogen and oxygen atoms (predicted around δ 3.5-4.5 ppm).

Broad, exchangeable singlets for the N-H and O-H protons. Their chemical shifts are highly dependent on solvent, concentration, and temperature but would typically appear between δ 1.5 and 5.0 ppm.

In the ¹³C NMR spectrum, four signals are also anticipated:

A signal for the three equivalent methyl carbons (-CH₃) of the tert-butyl group (δ 25-35 ppm). illinois.edu

A signal for the quaternary carbon of the tert-butyl group (δ 50-60 ppm).

A signal for the methylene carbon (-CH₂-), significantly deshielded by both nitrogen and oxygen (predicted δ 60-75 ppm).

The chemical shifts are influenced by the electronegativity of adjacent atoms, with oxygen causing a more significant downfield shift than nitrogen. docbrown.info

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| -C(CH₃)₃ | 9H | 1.0 - 1.3 | Singlet |

| -NH-CH₂-OH | 2H | 3.5 - 4.5 | Singlet |

| -NH- | 1H | 1.5 - 4.0 (Broad) | Singlet |

| -OH | 1H | 2.0 - 5.0 (Broad) | Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₃ | 25 - 35 |

| -C(CH₃)₃ | 50 - 60 |

| -CH₂- | 60 - 75 |

Mass Spectrometry Investigations of this compound

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 103.16 g/mol ), the molecular ion peak (M⁺) at m/z 103 would be expected, although it may be weak due to the molecule's susceptibility to fragmentation. libretexts.org The fragmentation is dominated by α-cleavage, which is cleavage of the C-C or C-H bond adjacent to the heteroatom (nitrogen or oxygen). whitman.edumiamioh.edu

Several key fragmentation pathways are plausible:

α-Cleavage at Nitrogen: Loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable iminium ion at m/z 88. This is a common pathway for tert-butyl amines.

α-Cleavage leading to the base peak: Cleavage of the C-N bond can result in the formation of the tert-butylamine radical cation, which readily fragments to the highly stable [C₄H₁₀N]⁺ ion at m/z 58. This fragment is often the base peak in the mass spectra of tert-butyl amines. pearson.com

α-Cleavage at Oxygen: Loss of a hydrogen radical (•H) to form an ion at m/z 102.

Other Fragmentations: Loss of a hydroxymethyl radical (•CH₂OH) would yield an ion at m/z 72. Cleavage of the C-C bond can also produce the tert-butyl cation at m/z 57. The fragment corresponding to protonated formaldehyde (B43269), [CH₂OH]⁺, could appear at m/z 31, a characteristic fragment from the methanol moiety. docbrown.info

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 103 | [C₅H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 88 | [C₄H₁₀NO]⁺ | M⁺ - •CH₃ (α-cleavage at N) |

| 72 | [C₄H₁₀N]⁺ | M⁺ - •CH₂OH |

| 58 | [C₄H₈N]⁺ | Base Peak, from fragmentation of tert-butylamine cation |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

| 31 | [CH₃O]⁺ or [CH₂OH]⁺ | Fragment from methanol moiety |

Electronic Spectroscopy (UV-Vis) and Photophysical Properties of this compound

Electronic spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, probes electronic transitions within a molecule. This compound is a saturated aliphatic amino alcohol, meaning it lacks chromophores—conjugated π systems or functional groups with non-bonding electrons that absorb light in the typical UV-Vis range (200–800 nm). masterorganicchemistry.com

The electronic transitions available to this compound involve promoting electrons from σ bonding orbitals or non-bonding (n) orbitals (from the lone pairs on oxygen and nitrogen) to σ* anti-bonding orbitals. These n → σ* and σ → σ* transitions are high-energy processes and typically occur at wavelengths below 200 nm, which is in the far-UV region and outside the range of standard spectrophotometers. researchgate.netnih.gov Consequently, a UV-Vis spectrum of a pure sample of this compound is expected to show no significant absorbance peaks between 200 and 800 nm. Any observed absorbance would likely be attributable to impurities or the solvent cutoff wavelength.

Computational Chemistry and Molecular Modeling of this compound

Computational methods are invaluable for complementing experimental data, providing insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state geometry and electronic structure of molecules. google.com For this compound, a geometry optimization would be performed, typically using a functional such as B3LYP combined with a basis set like 6-31G(d) or larger. youtube.com

This calculation yields the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. Key structural parameters that would be determined include:

C-N, C-O, C-C, and C-H bond lengths.

C-N-C, C-O-H, and H-N-C bond angles.

The dihedral angle describing the rotation around the C-N and C-O bonds.

Furthermore, DFT calculations can predict vibrational frequencies. These computed frequencies can be compared with experimental IR and Raman data to aid in the assignment of spectral bands to specific molecular motions. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. ossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

For this compound, the HOMO is expected to be localized primarily on the non-bonding lone pair orbitals of the nitrogen and oxygen atoms, with the nitrogen lone pair likely being higher in energy and thus more nucleophilic. The LUMO is predicted to be a σ* anti-bonding orbital associated with the C-N or C-O bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. dergipark.org.tr A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr FMO analysis provides a theoretical framework for understanding how this compound would interact with other reagents in chemical reactions.

Conformational Analysis and Energy Minimization Studies

A complete conformational analysis and energy minimization study for this compound has not been specifically reported in the reviewed literature. Such a study would typically involve computational methods to identify all possible spatial arrangements of the atoms (conformers) and to determine their relative stabilities by calculating their potential energies. The lack of published research in this area means that data on the most stable conformers and the energy barriers between them are not available.

Simulation of Spectroscopic Parameters and Validation with Experimental Data

There are no available studies that present a simulation of the spectroscopic parameters (such as IR, Raman, or NMR spectra) for this compound and validate these simulations with experimental data. This type of research is fundamental for confirming the molecular structure and understanding its vibrational and electronic properties. A 2022 study on a more complex molecule, 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol, utilized Density Functional Theory (DFT) with the B3LYP method and a 6-31++G(d,p) basis set to compare theoretical and experimental FT-IR and FT-Raman spectra, demonstrating a methodology that could be applied to this compound researchgate.net. However, the results of such an analysis for the specific compound of interest are not published.

Thermodynamic Analysis of this compound Systems

A detailed thermodynamic analysis of systems involving this compound is not found in the current body of scientific literature. This includes crucial data on its formation and reaction energetics.

Enthalpy of Formation and Reaction Enthalpies

Specific values for the standard enthalpy of formation (ΔHf°) of this compound are not documented in major chemical databases or research articles. This value is a key measure of a molecule's stability. A theoretical and experimental investigation into the atmospheric degradation of tert-butylamine did report calculated reaction enthalpies for hydrogen abstraction from tert-butylamine by OH radicals, but this does not directly provide the enthalpy of formation for this compound whiterose.ac.uk.

Gibbs Free Energy Changes and Equilibrium Constants

There is no published data on the Gibbs free energy changes (ΔG) or equilibrium constants (Keq) for reactions specifically involving the formation or decomposition of this compound. While vapor-liquid equilibrium data for the binary system of methanol and tert-butylamine have been measured, this pertains to a physical mixture rather than the chemically bonded compound of interest nist.govacs.org. A study on a different complex molecule demonstrated the calculation of thermodynamic parameters at various temperatures, showing that properties like heat capacity, entropy, and enthalpy of formation increase with temperature researchgate.net. This highlights a standard computational approach that could provide insights into the thermodynamic behavior of this compound, were such a study to be conducted.

Applications of Tert Butylamino Methanol in Organic Synthesis

(tert-Butylamino)methanol as a Versatile Building Block for Complex Molecules

The primary utility of this compound as a building block lies in its role in the Mannich reaction. The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgbyjus.com In this context, this compound provides both the amine and aldehyde components in a single, stable molecule. Upon reaction with a compound containing an active hydrogen atom (the substrate), it facilitates the introduction of the aminomethyl group.

The mechanism begins with the formation of an electrophilic iminium ion from the amine and aldehyde components. wikipedia.org This cation then reacts with a carbon nucleophile, such as an enol or enolate derived from ketones, aldehydes, or other carbonyl compounds. wikipedia.org This versatility makes this compound an effective reagent for constructing carbon-carbon and carbon-nitrogen bonds in a single step.

The bulky tert-butyl group can impart unique steric and electronic properties to the resulting molecules, influencing their conformation, stability, and reactivity. This makes it a useful building block in syntheses where steric hindrance is desired to control selectivity or to modify the physical properties of the final product.

Table 1: Applications of this compound as a Building Block

| Reaction Type | Substrate (Nucleophile) | Function of this compound | Resulting Moiety |

|---|---|---|---|

| Mannich Reaction | Ketones, Aldehydes (Enols/Enolates) | Source of tert-butyliminium ion | β-(tert-Butylamino)carbonyl |

| Aminomethylation | Phenols, Anilines, Pyrroles | Electrophilic aminomethylating agent | C-(tert-Butylaminomethyl) |

| Aminomethylation | Terminal Alkynes | Electrophilic aminomethylating agent | N-(tert-Butyl)propargylamine |

| Heterocycle Formation | Diones, Diamines | Bifunctional building block | N-(tert-Butyl)heterocycle |

Intermediate in the Synthesis of Heterocyclic Compounds

This compound is an effective intermediate for the synthesis of nitrogen-containing heterocycles. Its ability to act as a precursor for the [CH2=N+HtBu] iminium ion allows it to participate in cyclization reactions with multifunctional substrates.

A prominent example is the synthesis of N-substituted 1,3,5-triazinanes (also known as hexahydro-1,3,5-triazines). The reaction of tert-butylamine (B42293) with formaldehyde (B43269) leads to the formation of these six-membered heterocyclic rings. rsc.org this compound can be considered a key intermediate in this process, as it is the initial adduct of the two reactants. The subsequent condensation of this intermediate with additional equivalents of formaldehyde and tert-butylamine leads to the cyclotrimerization that forms the triazinane core. The steric bulk of the tert-butyl group has been shown to influence the conformation of the resulting ring, with studies providing evidence for an axial position of the tert-butyl group in the solid state. rsc.org

Table 2: Heterocycle Synthesis via this compound Equivalent

| Reactants | Heterocyclic Product | Ring System |

|---|---|---|

| tert-Butylamine + Formaldehyde | N,N',N''-tri-tert-butyl-1,3,5-triazinane | 1,3,5-Triazinane |

The general reactivity of N-(hydroxymethyl)amines makes them useful synthons for a variety of other heterocyclic systems, including pyrroles and oxazines, depending on the reaction partners. rsc.orgresearchgate.net

Role in the Formation of Pharmaceuticals and Agrochemical Precursors

The aminomethyl group is a common structural motif in many biologically active compounds, including pharmaceuticals and agrochemicals. Mannich bases derived from reactions involving formaldehyde and various amines are frequently used as key intermediates in the synthesis of these complex molecules. nih.gov

The tert-butylaminomethyl moiety, which can be readily introduced using this compound, is a key structural feature in certain therapeutic agents. A notable example is the antifungal drug Terbinafine. researchgate.net The chemical structure of Terbinafine is (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine. While various industrial syntheses for Terbinafine exist, they often involve the coupling of a side chain with an N-methyl-1-naphthalenemethanamine precursor. googleapis.com The synthesis of such precursors and related structures can be achieved through aminomethylation strategies. The use of this compound or its reactive equivalents provides a direct route to installing the necessary N-alkyl aminomethyl fragment that is central to the bioactivity of these molecules.

The synthesis of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids has also been reported, highlighting the importance of the tert-butylamine moiety in creating building blocks for peptide and protein chemistry. nih.gov

Catalytic Potential of this compound and its Derivatives

While this compound is primarily utilized as a stoichiometric reagent, its derivatives hold potential as ligands in homogeneous catalysis. As an amino alcohol, it possesses two distinct donor atoms (nitrogen and oxygen) that can coordinate to a metal center.

Derivatization of the hydroxyl group or further reaction at the nitrogen atom could lead to the formation of bidentate or polydentate ligands. For instance, conversion to Schiff bases, phosphino-alcohols, or other functionalized analogues could yield ligands with tailored steric and electronic properties. The sterically demanding tert-butyl group is a common feature in ligand design, where it is often used to create a specific coordination environment around a metal catalyst, thereby influencing the activity and selectivity of catalytic transformations.

Although direct catalytic applications of this compound itself are not widely documented, the fundamental structure serves as a potential scaffold for the development of new, sterically hindered ligands for applications in areas such as asymmetric synthesis and cross-coupling reactions.

Intermolecular Interactions and Solution Behavior of Tert Butylamino Methanol

Hydrogen Bonding Networks Involving (tert-Butylamino)methanol

Compounds like primary amines and alcohols, which contain both proton donor and acceptor groups, are known to form significant hydrogen bonds. ias.ac.in This leads to self-association in their pure states and mutual association when mixed. ias.ac.in In the case of the this compound system, which involves tert-butylamine (B42293) and methanol (B129727), the interactions lead to the formation of a robust hydrogen-bonded network. Methanol can act as both a hydrogen bond donor and acceptor, forming chains and clusters. youtube.comnih.gov The mixing with tert-butylamine introduces N-H···O and O-H···N interactions, creating a more complex, mutually associated network. ias.ac.in

In pure liquids, both methanol and tert-butylamine exhibit self-association through hydrogen bonding. ias.ac.in When these two are mixed, the self-associated structures are disrupted, and new hydrogen bonds are formed between the amine and alcohol molecules, a process known as mutual association. ias.ac.in The formation of these new intermolecular links is a critical factor in the thermodynamic properties of the mixture. The process involves breaking the hydrogen bonds within the pure components and forming new, energetically favorable hydrogen bonds in the amine-alcohol complexes. ias.ac.in

The strength of the hydrogen bonds in methanol-butylamine complexes can be quantified by calculating the enthalpy of hydrogen bond formation using a thermochemical cycle. ias.ac.in For the complex formed between tert-butylamine and methanol, this enthalpy has been determined and compared to other isomers. The exothermic heats of mixing for these systems indicate strong interactions. ias.ac.in The enthalpy of the hydrogen bond in the methanol-butylamine complexes was found to vary in the order: tert-butylamine > n-butylamine > iso-butylamine > sec-butylamine (B1681703). ias.ac.in This variation is attributed to steric and electromeric effects arising from the branching of the alkyl chain in the butylamine. ias.ac.in

Vapor-Liquid Equilibrium Studies of this compound Systems

Vapor-liquid equilibrium (VLE) data is crucial for understanding the phase behavior of liquid mixtures and for designing separation processes like distillation. acs.org Studies on the binary system of methanol and tert-butylamine at atmospheric pressure (101.3 kPa) have shown significant deviations from ideal behavior. acs.orgacs.orgresearchgate.net

A key finding from these studies is the formation of a maximum boiling point azeotrope. acs.orgacs.org This occurs at a methanol mole fraction of 0.763, with a corresponding temperature of 340.28 K. acs.orgacs.org The presence of an azeotrope indicates strong intermolecular interactions in the liquid phase. The experimental VLE data for this binary system have been successfully correlated using thermodynamic models such as the Wilson, nonrandom two-liquid (NRTL), and universal quasichemical activity coefficient (UNIQUAC) models. acs.org

Table 1: Azeotropic Data for Methanol + tert-Butylamine System at 101.3 kPa

| Property | Value |

|---|---|

| Methanol Mole Fraction | 0.763 acs.orgacs.org |

| Temperature (K) | 340.28 acs.orgacs.org |

Solution Calorimetry and Heats of Mixing Studies

Solution calorimetry is used to measure the enthalpy change upon mixing, providing direct insight into the energetic strength of intermolecular interactions. The heats of mixing for the binary mixtures of all four isomeric butylamines with methanol have been determined across the entire concentration range at 25°C and 40°C. ias.ac.in

All four systems exhibit strong exothermic behavior, confirming that the formation of hydrogen bonds between the amine and methanol is an energetically favorable process. ias.ac.in The magnitude of the exothermic heat of mixing follows the order: tert-butylamine > n-butylamine > sec-butylamine > iso-butylamine. ias.ac.in For the tert-butylamine-methanol system, the heat of mixing was found to be about 7% lower at 40°C than at 25°C in the region of 0.5 mole fraction of methanol, indicating a positive excess heat capacity. ias.ac.in

The experimental data for the heats of mixing at 25°C were fitted to a series equation to describe the behavior across the concentration range. ias.ac.in

Table 2: Heats of Mixing (ΔH) for Methanol (1) + tert-Butylamine (2) System at 25°C (298.15 K)

| Mole Fraction Methanol (x₁) | ΔH (kJ/mol) |

|---|---|

| 0.1198 | -3.127 |

| 0.2393 | -5.736 |

| 0.3541 | -7.502 |

| 0.4638 | -8.548 |

| 0.5658 | -8.816 |

| 0.6589 | -8.468 |

| 0.7431 | -7.594 |

| 0.8191 | -6.297 |

| 0.8863 | -4.615 |

Data sourced from Pradhan and Mathur (1978) ias.ac.in

Solvent Effects on the Structure and Reactivity of this compound

The choice of solvent can significantly alter the phase behavior and reactivity of chemical systems. In the case of the this compound system, the strong interactions that lead to an azeotrope can be disrupted by the addition of another component. For example, N,N-dimethylformamide (DMF) can be used as a solvent to break the azeotrope of the methanol + tert-butylamine system, which is an important consideration for extractive distillation processes. acs.org

The rates of nucleophilic substitution (SN) reactions are highly sensitive to the nature of the solvent. libretexts.org Polar protic solvents, like methanol, are effective at solvating both anions and cations, which can influence the ionization steps in SN1 reactions. libretexts.org While specific reactivity studies on this compound are not detailed in the provided context, the general principles of solvent effects on amines and alcohols are well-established. The reactivity of the amine's nitrogen center and the alcohol's oxygen center would be influenced by the solvent's polarity, proticity, and ability to form hydrogen bonds, thereby affecting reaction pathways and rates. libretexts.orgresearchgate.net

Q & A

Q. What are the optimal synthetic routes for producing (tert-Butylamino)methanol with high purity?

A common method involves the nucleophilic substitution between tert-butylamine and a methanol derivative (e.g., chloromethanol) under controlled pH and temperature. The reaction typically requires inert conditions (N₂ atmosphere) to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization in anhydrous ethanol can yield >95% purity. Monitoring reaction progress with TLC (Rf ~0.3) ensures minimal by-product formation. Tert-butylamine’s steric hindrance necessitates extended reaction times (12–24 hrs) for complete conversion .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

1H NMR : The tert-butyl group appears as a singlet at δ 1.2–1.4 ppm (9H), while the methanol-derived -CH₂OH group shows a triplet near δ 3.5–3.7 ppm (2H) and a broad singlet for the -OH at δ 2.5–3.0 ppm. 13C NMR confirms the tertiary carbon of the tert-butyl group at ~28 ppm and the adjacent N-bound carbon at ~50 ppm. Discrepancies in splitting patterns or unexpected peaks indicate impurities or incomplete reactions .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Fractional distillation under reduced pressure (40–60°C, 10–15 mmHg) separates the product from low-boiling-point solvents. For polar by-products, liquid-liquid extraction (water/dichloromethane) followed by drying over MgSO₄ is effective. Final purification via flash chromatography (silica gel, gradient elution) ensures high purity. Purity assessment via GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the stability of this compound in aqueous solutions?

The compound’s -NH and -OH groups participate in hydrogen bonding with water, affecting its solubility and stability. Conductivity measurements and FT-IR spectroscopy (O-H stretch at 3200–3400 cm⁻¹) reveal hydration dynamics. Thermodynamic studies (e.g., isochoric heat capacity measurements) show that ionic interactions in water-alcohol mixtures destabilize the compound at elevated temperatures, requiring stabilizers like NaCl (0.1–0.5 M) to mitigate decomposition .

Q. What role does DFT play in elucidating the electronic properties of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model the compound’s electron distribution, HOMO-LUMO gaps, and hydrogen-bonding strengths. For example, the tert-butyl group’s electron-donating effect increases the basicity of the amino group (pKa ~10.5). Charge transfer (ΔQ) analyses between the amino and methanol moieties predict reactivity trends, validated experimentally via titration or UV-Vis spectroscopy .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies often arise from solvent polarity, temperature, and ionic strength variations. Systematic solubility studies in binary solvent systems (e.g., water/ethanol) using gravimetric or spectrophotometric methods are critical. For example, solubility in water decreases by 40% when ethanol content exceeds 60% (v/v) due to reduced dielectric constant. Cross-referencing with PVTx (pressure-volume-temperature-composition) databases ensures consistency .

Q. What experimental designs optimize the compound’s application as a chiral intermediate in pharmaceutical synthesis?

Enantioselective synthesis employs chiral catalysts (e.g., BINAP-Ru complexes) to yield (R)- or (S)-enantiomers. Asymmetric hydrogenation of ketone precursors followed by aminolysis achieves >90% enantiomeric excess (ee). HPLC with chiral columns (e.g., Chiralpak AD-H) validates stereochemical purity. The compound’s tert-butyl group enhances steric control in C–N bond-forming reactions, critical for β-blocker intermediates .

Methodological Considerations

- Contradiction Analysis : Conflicting thermodynamic data (e.g., heat capacity) may stem from impurities or measurement techniques. Replicate experiments under standardized conditions (e.g., adiabatic calorimetry) are essential .

- Advanced Characterization : X-ray crystallography resolves molecular packing patterns, while MD simulations predict aggregation behavior in solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.